molecular formula C19H20N2O3S B2800390 N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 896677-12-6

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2800390
CAS No.: 896677-12-6
M. Wt: 356.44
InChI Key: LGRFIKSPPMAQKN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, including in vitro studies and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C16H18N2O2S. The structure includes a 2,5-dimethoxyphenyl group and an indole-thioacetamide moiety, which are known to contribute to various biological activities. The presence of the thioether linkage is particularly relevant for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioacetamide groups have shown potent activity against various pathogens. In vitro evaluations typically measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to assess efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Tested Pathogens
Compound A0.220.25Staphylococcus aureus
Compound B0.150.20Escherichia coli
This compoundTBDTBDTBD

Antiviral Activity

In addition to antimicrobial properties, compounds similar to this compound have been investigated for antiviral activity. Research indicates that certain thioacetamide derivatives exhibit inhibitory effects against viruses such as HIV and influenza.

The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication or interference with viral entry into host cells. For example, studies have reported that specific derivatives can inhibit the activity of reverse transcriptase in HIV, thereby preventing viral replication.

Table 2: Antiviral Activity Data

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound X21.425011.6
Compound Y38.453007.8
This compoundTBDTBDTBD

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluating various thioacetamide derivatives found that certain compounds significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
  • Antiviral Potential : Research on indole-thioacetamides demonstrated promising results against respiratory syncytial virus (RSV). The compounds showed IC50 values indicating effective inhibition of viral replication.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21-11-18(14-6-4-5-7-16(14)21)25-12-19(22)20-15-10-13(23-2)8-9-17(15)24-3/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFIKSPPMAQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.